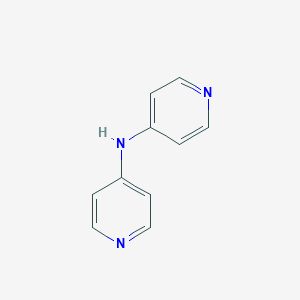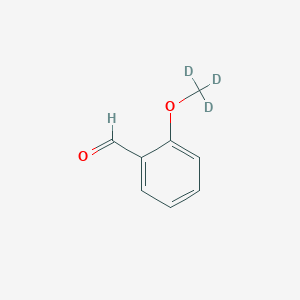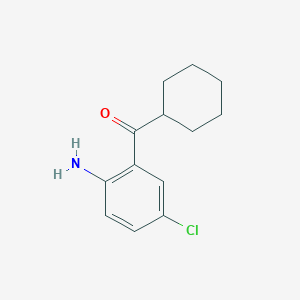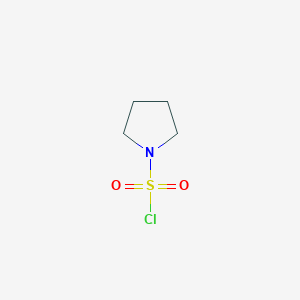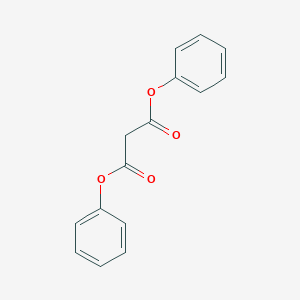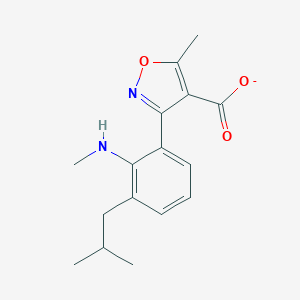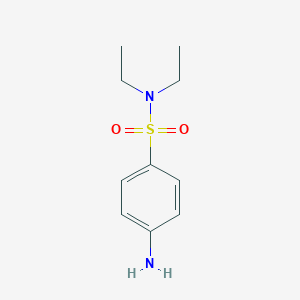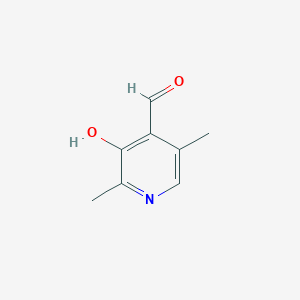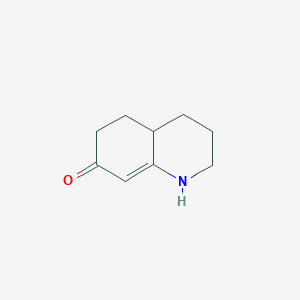
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone, also known as tetrahydroisoquinoline, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.
Applications De Recherche Scientifique
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.
Mécanisme D'action
The exact mechanism of action of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act as a GABA receptor agonist, leading to its anticonvulsant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been found to inhibit the activity of topoisomerase II, leading to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It also exhibits a wide range of biological activities, making it a versatile compound for drug discovery. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
Orientations Futures
There are several future directions for the study of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
In conclusion, 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amino acid or amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamine with a carboxylic acid in the presence of a dehydrating agent. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent.
Propriétés
Numéro CAS |
1971-15-9 |
|---|---|
Nom du produit |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2 |
Clé InChI |
QNOBNKURFXTERB-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(=O)C=C2NC1 |
SMILES canonique |
C1CC2CCC(=O)C=C2NC1 |
Synonymes |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



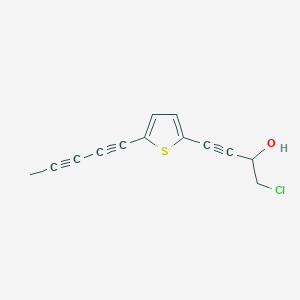
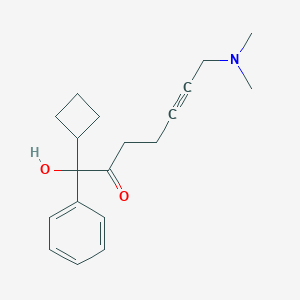
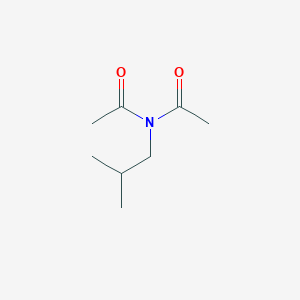
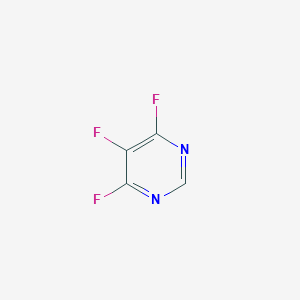
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
